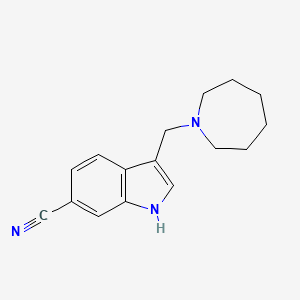

3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile

Description

3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile is a heterocyclic compound featuring an indole core substituted at the 3-position with an azepane (a seven-membered saturated nitrogen-containing ring) via a methylene linker and a nitrile group at the 6-position.

Properties

IUPAC Name |

3-(azepan-1-ylmethyl)-1H-indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c17-10-13-5-6-15-14(11-18-16(15)9-13)12-19-7-3-1-2-4-8-19/h5-6,9,11,18H,1-4,7-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVAIIPWNHSZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101173443 | |

| Record name | 1H-Indole-6-carbonitrile, 3-[(hexahydro-1H-azepin-1-yl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101173443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951444-89-5 | |

| Record name | 1H-Indole-6-carbonitrile, 3-[(hexahydro-1H-azepin-1-yl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carbonitrile, 3-[(hexahydro-1H-azepin-1-yl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101173443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Azepane Group: The azepane group can be introduced via a nucleophilic substitution reaction. For example, the indole derivative can be reacted with azepane in the presence of a suitable base, such as sodium hydride, to form the desired product.

Introduction of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction. This can be achieved by reacting the indole derivative with a cyanating agent, such as copper(I) cyanide, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions may be optimized for cost-effectiveness, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, such as amines, thiols, and halides, under suitable conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Substituted indole derivatives with different functional groups replacing the azepane group.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Synthetic Routes

The synthesis typically involves:

- Formation of the indole core via Fischer indole synthesis.

- Introduction of the azepane group through nucleophilic substitution.

- Cyanation to introduce the nitrile group.

Biological Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities. Research indicates that indole derivatives can exhibit anticancer properties and neuroprotective effects.

Anticancer Activity

Recent studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. The following table summarizes findings from cytotoxicity studies:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HCT-15 | 39.7 | Moderate inhibition |

| SW-620 | 39.7 | Moderate inhibition |

| HeLa | 226 | Antiproliferative effects |

| A549 | 242.52 | Antiproliferative effects |

These results indicate that the compound may selectively target specific cancer types, warranting further investigation into its therapeutic potential.

Neuroprotective Effects

Emerging research suggests that this compound may also enhance cognitive function and provide neuroprotection in models of neurodegenerative diseases. Studies have demonstrated that certain indole derivatives can improve cognitive deficits induced by neurotoxins like scopolamine and amyloid-beta peptides.

Material Science Applications

Development of New Materials

The compound's unique properties make it suitable for developing advanced materials such as polymers and coatings with specific functionalities. Its ability to undergo various chemical reactions allows for the design of materials tailored for particular applications.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines, revealing significant variations in activity based on structural modifications. For instance, some derivatives exhibited IC50 values as low as 0.003 µM against specific cancer lines.

In Vivo Studies

Preliminary in vivo studies indicate that similar compounds may enhance survival rates in animal models of cancer when administered at therapeutic doses. These findings highlight the need for further exploration of their efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azepane group and the nitrile group can play crucial roles in binding to these targets and modulating their activity. The indole core can also participate in various interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variation at the 3-Position

The 3-position substituent significantly influences the physicochemical and biological properties of indole-6-carbonitrile derivatives. Key analogues include:

Nitrogen-Containing Cyclic Amine Substituents

- 3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile (Piperidine analogue): Replaces azepane with a six-membered piperidine ring. Molecular Weight: 251.32 g/mol (vs. 265.36 g/mol for azepane analogue).

- 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile :

Linear Amine Substituents

- 3-[(Dimethylamino)methyl]-1H-indole-6-carbonitrile: A smaller dimethylamino group increases hydrophilicity (logP ~1.2 estimated) compared to azepane (logP ~2.5 estimated). Lacks the cyclic structure, reducing steric hindrance but limiting enzyme inhibition via ring-specific interactions.

- 3-(2-Aminoethyl)-1H-indole-6-carbonitrile: The primary amine enables stronger hydrogen bonding, useful in targeting polar biological targets. Applications: Building block for antitrypanosomal agents.

Substituent Variation at Other Positions

Nitro and Halogen Substituents

- 3-((6-Nitro-1H-indol-3-yl)methyl)-1H-indole-6-carbonitrile: Nitro group at the 6-position enhances electron-withdrawing effects, altering reactivity in electrophilic substitutions. Reported in antitrypanosomal studies, suggesting nitro groups may enhance antiparasitic activity.

- 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile :

Carboxylic Acid and Ester Derivatives

- 3-Formyl-1H-indole-6-carboxylic acid :

- Methyl 3-methyl-1H-indole-6-carboxylate :

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Biological Activity

3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile is a chemical compound characterized by the molecular formula and is part of the indole family. This compound features a unique structure that includes an azepane ring, which is a seven-membered nitrogen-containing ring, attached to the indole moiety via a methylene bridge, along with a nitrile group at the 6-position of the indole ring. Its structural characteristics suggest potential biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The azepane and nitrile groups are crucial for binding to enzymes and receptors, while the indole core facilitates interactions such as hydrogen bonding and π-π stacking. This interaction profile suggests that the compound may modulate enzyme activities or receptor functions, contributing to its therapeutic potential.

Research Findings

Recent studies have explored the biological implications of this compound, particularly in relation to its anticancer properties and effects on neurological disorders.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HCT-15 | 39.7 | Moderate inhibition |

| SW-620 | 39.7 | Moderate inhibition |

| HeLa | 226 | Antiproliferative effects |

| A549 | 242.52 | Antiproliferative effects |

These findings highlight the potential of this compound in targeting specific cancer types, suggesting further exploration into its use as an anticancer agent .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that compounds like this compound may also exhibit neuroprotective effects. Studies have shown that certain indole derivatives can improve cognitive function in models of cognitive deficits induced by scopolamine and amyloid-beta peptides . This suggests that the compound could be beneficial in treating neurodegenerative diseases.

Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. The results demonstrated that modifications in the azepane structure significantly influenced cytotoxicity profiles, with some derivatives showing IC50 values as low as 0.003 µM against specific cancer lines .

- In Vivo Studies : Further research is needed to validate these findings in vivo. Preliminary results indicate that compounds similar to this compound may enhance survival rates in animal models of cancer when administered at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.